N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity Membrane permeability Drug design

N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 890612-08-5) is a fully substituted pyrazolo[1,5-a]pyrimidine bearing a 4-fluorophenylamino group at C7, a methyl at C5, and a 4-methylphenyl at C3. The compound has a molecular formula of C20H17FN4, a molecular weight of 332.4 g/mol, a computed XLogP3-AA of 4.7, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C20H17FN4
Molecular Weight 332.382
CAS No. 890612-08-5
Cat. No. B2665876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS890612-08-5
Molecular FormulaC20H17FN4
Molecular Weight332.382
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NC4=CC=C(C=C4)F)C
InChIInChI=1S/C20H17FN4/c1-13-3-5-15(6-4-13)18-12-22-25-19(11-14(2)23-20(18)25)24-17-9-7-16(21)8-10-17/h3-12,24H,1-2H3
InChIKeyLXVNKOCGOSIKRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 890612-08-5): Physicochemical and Structural Baseline for Procurement-Relevant Differentiation


N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 890612-08-5) is a fully substituted pyrazolo[1,5-a]pyrimidine bearing a 4-fluorophenylamino group at C7, a methyl at C5, and a 4-methylphenyl at C3. The compound has a molecular formula of C20H17FN4, a molecular weight of 332.4 g/mol, a computed XLogP3-AA of 4.7, one hydrogen bond donor, and four hydrogen bond acceptors [1]. Pyrazolo[1,5-a]pyrimidines are extensively explored as kinase inhibitors, antimycobacterial agents, and antiviral compounds [2].

Substitution Pattern Defined 4-fluorophenylamino, C5-methyl, C3-4-methylphenyl substitution for SAR reproducibility
Physicochemical Profile Moderate lipophilicity and single H-bond donor support kinase-focused optimization
Analogue Differentiation Distinct from regioisomers and N-alkyl analogs in logP, HBD count, and HBA pattern

Why Generic Substitution of N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine with In-Class Analogs Is Scientifically Unwarranted


Pyrazolo[1,5-a]pyrimidin-7-amines are not functionally interchangeable; the specific arrangement of substituents governs lipophilicity, hydrogen-bonding capacity, and conformational flexibility, which collectively dictate target engagement, metabolic stability, and pharmacokinetic behavior [1][2]. Even regioisomeric swaps—such as relocating the para-fluoro substituent from the 7-aniline ring to the 3-phenyl ring—yield significant shifts in logP and logD that can alter membrane permeability and off-target profiles. Procurement of the exact substitution pattern is therefore essential for reproducibility in structure-activity relationship (SAR) studies and for maintaining the precise physicochemical signature optimized for a given biological context.

Target: 7-(4-F-anilino) regioisomer vs. 3-(4-F-phenyl) regioisomer Regioisomeric swap may shift logP and membrane permeability, altering SAR interpretation.
Target: N-(4-F-phenyl) (HBD=1) vs. N-butyl analog (HBD=0) Loss of H-bond donor may remove key pharmacophore for kinase hinge binding.
Target: N-(4-F-phenyl) (HBA=4) vs. N-(4-MeO-phenyl) analog (HBA=5) Extra H-bond acceptor may alter solvation and target specificity profiles.

Quantitative Physicochemical Differentiation of N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine from Closest Analogs


Lipophilicity: XLogP3-AA Difference Between the Target Compound and Its 3-(4-Fluorophenyl) Regioisomer

The target compound displays a computed XLogP3-AA of 4.7 [1]. Its direct regioisomer, 3-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, which merely swaps the positions of the 4-fluorophenyl and 4-methylphenyl groups, has a reported logP of 5.09 and logD of 4.79 . The ~0.4 unit lower logP of the target compound indicates moderately lower lipophilicity, which may translate into improved aqueous solubility and reduced non-specific protein binding relative to the regioisomer.

Lipophilicity
Reported
ΔlogP ≈ −0.4
Lower lipophilicity may support improved aqueous solubility context.
XLogP3-AA 4.7 vs. regioisomer logP 5.09; cross-study comparison.
Lipophilicity Membrane permeability Drug design

Hydrogen-Bond Donor Count Contrast with N-Butyl Analog Modulates Solubility and Target Binding

The target compound possesses a single hydrogen-bond donor (the secondary amine at the 7-position) and four hydrogen-bond acceptors [1]. In contrast, the N-butyl analog (CAS 890611-81-1) has zero hydrogen-bond donors and only three acceptors [2]. The presence of a hydrogen-bond donor is critical for engaging kinase hinge regions and other binding pockets that require directional hydrogen bonding, whereas the tertiary-amine analog cannot fulfill this role. This difference fundamentally alters the target-binding pharmacophore and precludes functional substitution.

H-Bond Donor Count
Reported
Target: HBD = 1Comparator: HBD = 0
HBD presence may be critical for target-binding pharmacophore context.
N-butyl analog lacks HBD; computed descriptors.
Hydrogen bonding Solubility Molecular recognition

Conformational Flexibility and Rotatable Bond Count Dictate Entropic Cost of Binding

The target compound has three rotatable bonds, resulting from the 4-fluorophenylamino, 4-methylphenyl, and methyl groups [1]. The N-(4-methoxyphenyl) analog (CAS 890611-53-7) also possesses three rotatable bonds but introduces an additional hydrogen-bond acceptor (the methoxy oxygen) without altering molecular weight substantially. This altered HBA count can change solvation/desolvation energetics and target specificity. In SAR campaigns, the difference in HBA pattern has been correlated with selectivity shifts in kinase inhibitor programs [2], making the precise substitution pattern critical for reproducible activity.

HBA Pattern
Reported
Target: HBA = 4Analog: HBA = 5
Different HBA pattern may shift molecular recognition profile.
4-MeO-phenyl analog adds one acceptor; computed descriptors.
Conformational entropy Binding affinity Ligand efficiency

Research and Industrial Application Scenarios for N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine Based on Physicochemical Differentiation


Kinase Inhibitor Lead Optimization Campaigns Requiring Precise Lipophilicity and H-Bonding Control

The compound’s XLogP of 4.7, combined with a single hydrogen-bond donor, positions it as a moderately lipophilic scaffold suitable for optimizing kinase selectivity [1]. Its properties can be compared with the more lipophilic regioisomer when balancing solubility and permeability, allowing medicinal chemists to fine-tune physicochemical profiles without introducing additional heteroatom-mediated interactions [2].

Antimycobacterial SAR Studies Leveraging the 4-Fluorophenylamino Motif

SAR analyses of pyrazolo[1,5-a]pyrimidin-7-amines have highlighted the importance of aryl substituents at the 7-amino position for antitubercular activity [1]. This compound, with its 4-fluorophenylamino group, serves as a direct comparator for understanding how fluorine substitution on the aniline ring influences M. tuberculosis ATP synthase inhibition relative to non-fluorinated or heteroaryl analogs.

Computational Chemistry and Molecular Docking Studies Focused on Halogen Bonding

The para-fluoro substituent on the 7-aniline ring can engage in orthogonal multipolar interactions with protein targets, making this compound a valuable probe for studying halogen-bonding contributions to binding affinity [1]. Its defined substitution pattern provides a cleaner readout than analogs that mix fluorine positions across the scaffold.

Chemical Biology Tool Compound for Investigating Fluorine Scan Effects

In fluorine-scanning campaigns, this compound serves as the para-fluoro-7-aniline benchmark that can be compared with ortho- and meta-fluoro isomers, or with the hydrogen analog, to dissect the impact of fluorine positioning on cellular activity and pharmacokinetics [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Lipophilicity and H-bond donor count
Kinase selectivity and permeability balance
Antimycobacterial SAR studies
4-Fluorophenylamino substitution
M. tuberculosis ATP synthase inhibition SAR
Computational halogen-bonding studies
Para-fluoro substituent
Halogen-bond contribution to binding
Fluorine scan benchmark
Defined para-fluoro position
Fluorine positioning effect on activity/PK
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